N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide
Description
N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3,4-dimethylphenyl substitution at position 1 and a 2-ethylbutanamide group at position 5 of the heterocyclic core. Pyrazolo[3,4-d]pyrimidinones are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism . This compound’s design likely aims to optimize bioactivity through strategic substitution patterns, balancing lipophilicity and electronic effects.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-14(6-2)18(25)22-23-11-20-17-16(19(23)26)10-21-24(17)15-8-7-12(3)13(4)9-15/h7-11,14H,5-6H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRWCJNTUDZPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core structure. Its molecular formula is with a molecular weight of approximately 414.52 g/mol. The specific arrangement of functional groups within its structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.52 g/mol |
| Solubility | Soluble in organic solvents |
| Structure Features | Bicyclic pyrazolo core |
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. Specifically, this compound has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to reduced cancer cell proliferation.
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cell cycle progression at the G1/S phase transition.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains. Studies suggest that it may inhibit bacterial growth by interfering with essential cellular processes. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- CDK Inhibition : By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of target proteins necessary for cell cycle progression.
- Intermolecular Interactions : Crystallographic studies suggest that the compound forms hydrogen bonds and π-π stacking interactions with target biomolecules, enhancing its binding affinity and specificity.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Animal Models : In vivo studies using xenograft models demonstrated significant tumor regression when treated with this compound compared to control groups .
- Antimicrobial Testing : A separate investigation revealed that this compound displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo[3,4-d]pyrimidin Derivatives
Key Observations :
Key Insights :
- Antimicrobial Potential: The thiazolidinone derivative (Compound XI) in shows higher antimicrobial activity than Schiff base analogs, suggesting that electron-withdrawing groups (e.g., oxo/thioxo) enhance efficacy . The target compound’s 3,4-dimethylphenyl group may similarly improve membrane penetration.
- Anti-HIV Activity : Compound 10a’s thioxo and sulfonamide groups may contribute to anti-HIV1 activity via interactions with viral enzymes, though the target compound’s amide group could modulate selectivity .
Structure-Activity Relationship (SAR) Analysis
- Aryl Substituents : Halogenated aryl groups (e.g., 4-fluorophenyl in Example 53) enhance target affinity but may increase toxicity. The target’s 3,4-dimethylphenyl balances lipophilicity and steric effects .
- Amide Side Chains : 2-Ethylbutanamide’s branched alkyl chain likely improves metabolic stability compared to linear chains in analogs like LY231514 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
